

Technical Review: Z-Gly-Pro-Ala-OH

Applications and Performance Guide

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Compound of Interest

Compound Name: Z-Gly-pro-ala-OH

CAS No.: 5891-41-8

Cat. No.: B1639275

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Executive Summary

Z-Gly-Pro-Ala-OH (Carbobenzoxy-Glycyl-L-Prolyl-L-Alanine) is a synthetic tripeptide derivative primarily utilized as a specific substrate for Prolyl Oligopeptidase (POP), also known as Prolyl Endopeptidase (PEP, EC 3.4.21.26). Unlike common fluorogenic substrates (e.g., Z-Gly-Pro-AMC) that rely on leaving group fluorescence, **Z-Gly-Pro-Ala-OH** mimics a native peptide bond structure. This makes it an indispensable tool for validating enzyme specificity, studying "natural" bond cleavage kinetics via HPLC/MS, and distinguishing between POP and related enzymes like Z-Pro-prolinal Insensitive Peptidase (ZIP).

Key Application: Kinetic characterization of Post-Proline Cleaving Enzymes (PPCEs). **Primary Advantage:** Eliminates steric and electronic artifacts introduced by bulky chromophores (AMC/pNA), providing a more physiological representation of enzyme activity.

Technical Profile & Mechanism

Chemical Identity[1]

- Sequence: **Z-Gly-Pro-Ala-OH**[1][2][3][4][5][6][7]
- CAS Number: 5891-41-8[1][2][3]
- Molecular Formula:

[3]

- Molecular Weight: 377.4 g/mol
- Solubility: Soluble in methanol, ethanol, and DMSO; sparingly soluble in water (requires buffering).

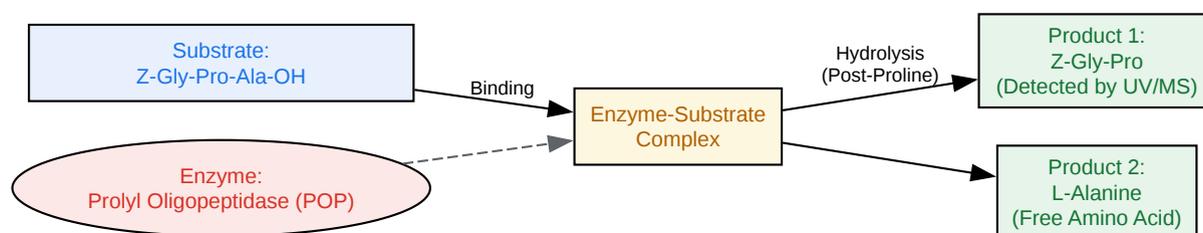
Mechanism of Action

Prolyl Oligopeptidase is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues (Pro-X).[8] **Z-Gly-Pro-Ala-OH** acts as a substrate where the enzyme hydrolyzes the peptide bond between Proline and Alanine.

Reaction:

Pathway Diagram

The following diagram illustrates the enzymatic cleavage and the differentiation of reaction products.



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Figure 1: Enzymatic hydrolysis of **Z-Gly-Pro-Ala-OH** by Prolyl Oligopeptidase.

Comparative Analysis: Z-Gly-Pro-Ala-OH vs. Alternatives[1][2][3][5]

Researchers often choose between **Z-Gly-Pro-Ala-OH** and fluorogenic alternatives. The choice depends on whether high-throughput sensitivity or structural fidelity is required.

Table 1: Performance Comparison of POP Substrates

| Feature | Z-Gly-Pro-Ala-OH (This Product) | Z-Gly-Pro-AMC (Alternative) | Z-Gly-Pro-pNA (Alternative) |
|---------------------|--------------------------------------------------|------------------------------------------|-----------------------------------|
| Detection Method | HPLC / LC-MS (UV 210nm or Mass Spec) | Fluorescence (Ex 380nm / Em 460nm) | Absorbance (405-410 nm) |
| Sensitivity | Moderate (μM range) | High (nM range) | Moderate (μM range) |
| Throughput | Low (requires separation step) | High (Continuous assay) | High (Continuous assay) |
| Structural Fidelity | High (Native peptide bond) | Low (Amide bond to Coumarin) | Low (Amide bond to Nitroaniline) |
| Kinetic Relevance | Best for studying natural substrate specificity. | Best for rapid inhibition screening (). | Good for general activity checks. |
| Artifact Risk | Low (No quenching/inner filter effects). | High (Fluorescence interference). | Moderate (Color interference). |

Expert Insight: When to use Z-Gly-Pro-Ala-OH?

Use this substrate when:

- **Validating Inhibitor Mechanism:** Some inhibitors bind differently to the enzyme when a bulky fluorophore is present at the P1' site. **Z-Gly-Pro-Ala-OH** confirms that inhibition holds true for natural peptide bonds.
- **LC-MS Workflows:** In complex biological matrices (e.g., tissue homogenates) where background fluorescence is high, LC-MS detection of the Z-Gly-Pro fragment (MW ~306 Da) provides definitive specificity.
- **Distinguishing Enzymes:** Differentiating POP from ZIP (Z-Pro-prolinal Insensitive Peptidase). While both may cleave **Z-Gly-Pro-Ala-OH**, their kinetic rates () often differ significantly on this substrate compared to synthetic arylamides.

Validated Experimental Protocol

This protocol describes the kinetic assay of POP activity using **Z-Gly-Pro-Ala-OH** with HPLC detection.

Reagents Preparation

- Stock Solution (10 mM): Dissolve 3.8 mg of **Z-Gly-Pro-Ala-OH** in 1.0 mL of Methanol. Store at -20°C.
- Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 1 mM DTT and 0.5 mM EDTA.
- Stop Solution: 10% (v/v) Perchloric Acid or 1% Trifluoroacetic acid (TFA).

Assay Workflow

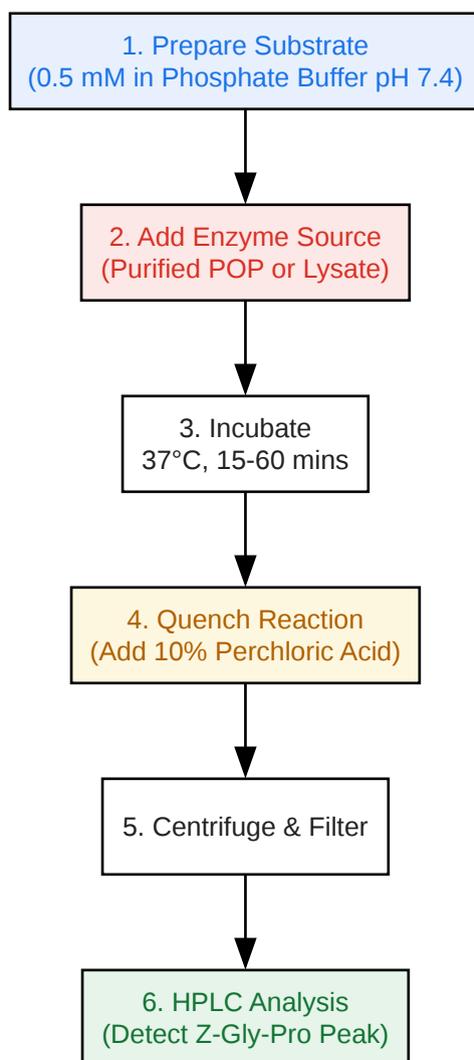
- Equilibration: Dilute Stock Solution to 0.5 mM in Assay Buffer. Pre-incubate 190 µL of substrate solution at 37°C for 5 minutes.
- Initiation: Add 10 µL of enzyme sample (POP/Tissue Homogenate). Mix gently.
- Incubation: Incubate at 37°C for 15–60 minutes (linear range).
- Termination: Add 50 µL of Stop Solution to quench the reaction.
- Clarification: Centrifuge at 10,000 x g for 5 minutes to remove precipitated protein.
- Analysis: Inject 20 µL of supernatant onto RP-HPLC.

HPLC Conditions

- Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 10% B to 60% B over 20 minutes.

- Detection: UV at 210 nm (peptide bond) or 254 nm (Z-group absorbance).
- Target Peak: Elution of Z-Gly-Pro (Product) will occur earlier than the intact **Z-Gly-Pro-Ala-OH** (Substrate) due to the loss of the hydrophobic Alanine residue (or later depending on specific column interactions; verify with standards). Note: Z-Gly-Pro is generally more hydrophobic than free Alanine but less hydrophobic than the full tripeptide.

Workflow Diagram



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Figure 2: Step-by-step experimental workflow for **Z-Gly-Pro-Ala-OH** assay.

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